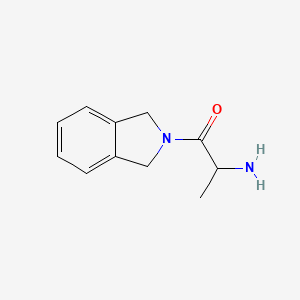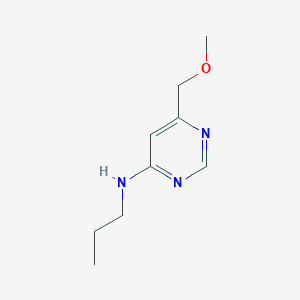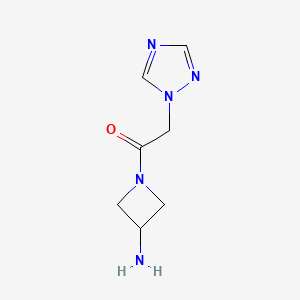
1-(3-aminoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-aminoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, also known as AZT or Zidovudine, is a synthetic nucleoside analog reverse transcriptase inhibitor (NRTI) that has been used to treat HIV infection since 1987. AZT is one of the first drugs developed to treat HIV and is the most commonly prescribed anti-HIV drug. AZT has been used in combination with other antiretroviral drugs to reduce the amount of HIV in the body and prevent HIV-related illnesses.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of triazole derivatives, including structures similar to 1-(3-aminoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, has been a subject of interest due to their potential biological activities. For example, Rashdan et al. (2021) focused on synthesizing novel thiadiazole and triazole hybrids as potential inhibitors against COVID-19 main protease, highlighting the importance of triazole derivatives in antiviral research (Rashdan et al., 2021). Similarly, Asghari et al. (2016) explored the synthesis of triazole derivatives as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes (Asghari et al., 2016).
Antimicrobial and Antifungal Applications
Several studies have demonstrated the antimicrobial and antifungal properties of triazole derivatives. For instance, Zhang et al. (2010) investigated the antibacterial activities of triazole-thiadiazole derivatives, providing insights into their potential as antimicrobial agents (Zhang et al., 2010). Additionally, Bai et al. (2020) designed and synthesized triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety, which displayed moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).
Coordination Polymers and Materials Science
The structural flexibility and coordination ability of triazole derivatives have also been exploited in the synthesis of coordination polymers for potential applications in materials science. Yang et al. (2013) synthesized a series of Cu(II) and Cd(II) coordination polymers using triazole ligands, demonstrating the versatility of triazole derivatives in constructing complex structures with potential applications in catalysis, magnetic materials, and luminescence (Yang et al., 2013).
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-6-1-11(2-6)7(13)3-12-5-9-4-10-12/h4-6H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAVZNXRRMETRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





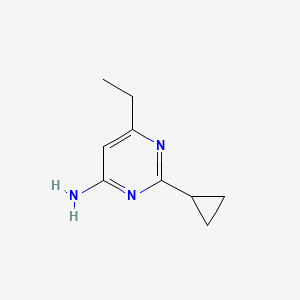

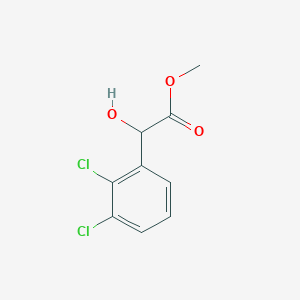


![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1466655.png)
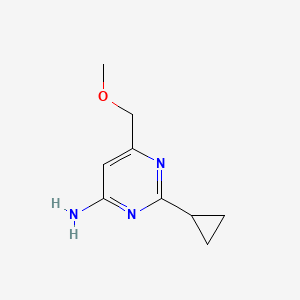

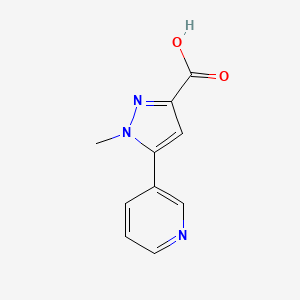
![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
